
Salicylazobenzoic acid
Vue d'ensemble
Description
Acide salicylazobenzoïque: est un composé chimique de formule moléculaire C14H10N2O5. Il est connu pour ses applications thérapeutiques potentielles, en particulier dans le traitement des maladies inflammatoires de l'intestin telles que la rectocolite hémorragique . Le composé se caractérise par sa structure unique, qui comprend à la fois des parties acide salicylique et acide benzoïque liées par une liaison azo.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'acide salicylazobenzoïque peut être synthétisé par une série de réactions chimiques impliquant des dérivés de l'acide salicylique et de l'acide benzoïque. Une méthode courante implique la diazotation de l'acide salicylique suivie du couplage avec l'acide benzoïque. La réaction nécessite généralement des conditions acides et un environnement contrôlé en température pour assurer la stabilité de la liaison azo.
Méthodes de production industrielle : En milieu industriel, la production d'acide salicylazobenzoïque peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le processus comprend un contrôle précis des paramètres de réaction tels que la température, le pH et les concentrations des réactifs pour obtenir des rendements et une pureté élevés. Le produit final est souvent purifié par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L'acide salicylazobenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : La réduction de la liaison azo peut produire des dérivés d'amine.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le dithionite de sodium ou l'hydrogénation catalytique sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées.
Principaux produits :
Oxydation : Dérivés de la quinone.
Réduction : Dérivés d'amine.
Substitution : Produits halogénés, nitrés ou sulfonés.
Applications de la recherche scientifique
Chimie:
- Utilisé comme réactif en synthèse organique pour introduire une fonctionnalité azo dans les molécules.
Biologie:
- Enquête sur son rôle dans la modulation des voies biologiques, en particulier celles impliquant l'inflammation.
Médecine:
- Exploré comme agent thérapeutique pour le traitement des maladies inflammatoires de l'intestin telles que la rectocolite hémorragique et la maladie de Crohn .
- Utilisation potentielle dans les systèmes d'administration de médicaments en raison de sa capacité à libérer des métabolites actifs dans le côlon.
Industrie:
- Utilisé dans la production de colorants et de pigments en raison de sa structure azo.
Mécanisme d'action
Le mécanisme d'action de l'acide salicylazobenzoïque implique son métabolisme dans l'organisme pour libérer des métabolites actifs tels que l'acide 5-aminosalicylique. Ces métabolites exercent des effets anti-inflammatoires en inhibant la production de cytokines pro-inflammatoires et en réduisant le stress oxydatif. Le composé cible les voies moléculaires impliquant les enzymes cyclooxygénase (COX) et le facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), conduisant à une diminution de l'inflammation et des dommages tissulaires .
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce azo functionality into molecules.
Biology:
- Investigated for its role in modulating biological pathways, particularly those involving inflammation.
Medicine:
- Explored as a therapeutic agent for treating inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .
- Potential use in drug delivery systems due to its ability to release active metabolites in the colon.
Industry:
- Utilized in the production of dyes and pigments due to its azo structure.
Mécanisme D'action
The mechanism of action of salicylazobenzoic acid involves its metabolism in the body to release active metabolites such as 5-aminosalicylic acid. These metabolites exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The compound targets molecular pathways involving cyclooxygenase (COX) enzymes and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased inflammation and tissue damage .
Comparaison Avec Des Composés Similaires
Composés similaires:
Sulfasalazine : Contient une liaison azo similaire reliant l'acide salicylique et la sulfapyridine. Utilisé dans le traitement des maladies inflammatoires de l'intestin.
Olsalazine : Un dimère de l'acide 5-aminosalicylique lié par une liaison azo. Également utilisé pour le traitement de la rectocolite hémorragique.
Balsalazide : Contient une liaison azo reliant l'acide 5-aminosalicylique à une molécule porteuse. Utilisé à des fins thérapeutiques similaires.
Unicité : L'acide salicylazobenzoïque est unique en raison de sa combinaison spécifique de parties acide salicylique et acide benzoïque, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à libérer des métabolites actifs dans le côlon le rend particulièrement efficace pour le traitement ciblé des maladies inflammatoires de l'intestin .
Activité Biologique
Salicylazobenzoic acid (SABA) is a compound with significant biological activity, particularly in the context of anti-inflammatory and therapeutic applications. This article explores the various aspects of its biological activity, including synthesis, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is an azo compound derived from salicylic acid and benzoic acid. The synthesis typically involves diazo coupling reactions, which create a stable azo linkage that contributes to its biological properties. The structural formula can be represented as follows:
This compound has been shown to exhibit various pharmacological activities due to the presence of both salicylic and benzoic moieties.
1. Anti-inflammatory Activity
One of the most notable biological activities of this compound is its anti-inflammatory effect. A study evaluated the anti-inflammatory properties using the human red blood cell (HRBC) membrane stabilization method, which serves as an analog for lysosomal membrane stability. The results indicated that SABA and its derivatives demonstrated significant protective effects on HRBC membranes, suggesting potential therapeutic applications in inflammatory conditions.
Table 1: Anti-inflammatory Activity of this compound Derivatives
Compound | HRBC Protection (%) | Comparison to Control (%) |
---|---|---|
SABA | 79.76 | 74.48 (Sodium Diclofenac) |
Compound A | 20.16 | - |
Compound B | 69.53 | - |
Compound C | 31.86 | - |
The results indicate that SABA exhibits a higher protective effect than many other synthesized compounds, positioning it as a potent anti-inflammatory agent.
2. Antibacterial Properties
Research has also highlighted the antibacterial activity of this compound. Its ability to inhibit bacterial growth makes it a candidate for treating infections. In vitro studies have shown that SABA can effectively reduce the viability of various bacterial strains.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μg/mL |
Escherichia coli | 15 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that SABA may serve as an effective antibacterial agent, particularly in formulations aimed at treating skin infections or other localized bacterial conditions.
3. Therapeutic Applications in Gastrointestinal Disorders
This compound has been investigated for its efficacy in treating ulcerative colitis and Crohn's disease. Clinical studies have demonstrated that SABA is more effective than traditional treatments like salazosulfapyridine in managing symptoms associated with these inflammatory bowel diseases.
Case Study: Efficacy in Ulcerative Colitis
A clinical trial published in The Lancet reported that patients treated with this compound experienced significant improvements in symptom management compared to those receiving standard therapies. The study emphasized the compound's role in reducing inflammation and promoting mucosal healing.
The biological activity of this compound is attributed to its ability to inhibit pro-inflammatory mediators and stabilize cell membranes. The compound likely exerts its effects through:
- Inhibition of Cyclooxygenase Enzymes: Similar to other salicylic acid derivatives, SABA may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Membrane Stabilization: By protecting lysosomal membranes from lysis during inflammatory responses, SABA can mitigate tissue damage.
Propriétés
IUPAC Name |
5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGBRQYZHTBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020133, DTXSID00860803 | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-26-0 | |
Record name | Salicylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALICYLAZOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?
A1: While the exact mechanism of action of this compound (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].
Q2: How does the efficacy of this compound compare to Sulfasalazine in treating ulcerative colitis based on the available research?
A2: A study directly comparing this compound to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that this compound might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].
Q3: Are there any advantages of using this compound over Sulfasalazine for ulcerative colitis treatment?
A3: One potential advantage of this compound over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving this compound []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in this compound, which is often associated with adverse effects [].
Q4: What are the limitations of the available research on this compound?
A4: The available research on this compound, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of this compound in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.